Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C20H34N2O6 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemo-enzymatic Synthesis and Derivatives
A practical chemoenzymatic synthesis method has been investigated for the production of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. This process involves biotransformation and chemical transformations, yielding derivatives with potential applications in green chemistry and materials science (H. Jang et al., 2016).
Antioxidant Activity in Lubricants
Novel alkyl 11-anilino-10-hydroxy undecanoates have been synthesized and evaluated for their antioxidant activity. These compounds have shown promise as potential antioxidants for lubricant formulations, indicating their utility in enhancing the durability and performance of lubricants (G. Geethanjali et al., 2013).
Fibrous Cellulose Esters
Research has explored the use of unsaturated and saturated organic acids, including undecanoic acid derivatives, to prepare fibrous cellulose esters. These cellulose esters, retaining their fibrous structure, have been characterized for their potential applications in materials science, particularly in the development of novel fibrous materials (Peter Jandura et al., 2000).
Microbial Polyhydroxyalkanoates
Microbial synthesis of poly(3-hydroxyalkanoates) with fluorinated phenoxy side groups has been achieved using undecanoic acid derivatives as carbon sources. These novel polyhydroxyalkanoates exhibit unique physical properties, including increased crystallinity and melting points, which could be valuable in the development of new materials (Y. Takagi et al., 2004).
Initiators for Polymer Grafting
The synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] has been reported as a conventional initiator for grafting polymers from gold surfaces. This demonstrates the compound's application in the field of polymer chemistry, particularly in the context of surface modification and material science (S. Belegrinou et al., 2010).
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O6/c1-20(2,3)27-19(26)21-15-11-9-7-5-4-6-8-10-12-18(25)28-22-16(23)13-14-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGDKGMVLWFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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